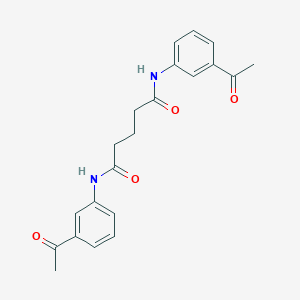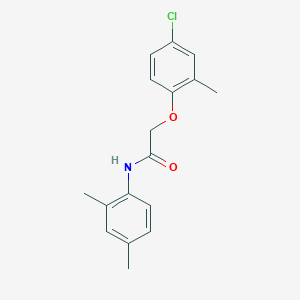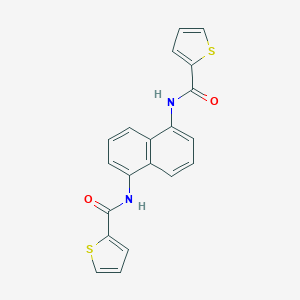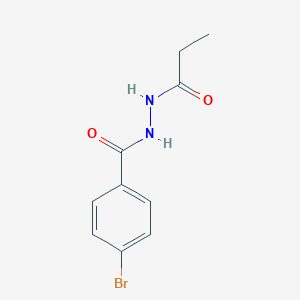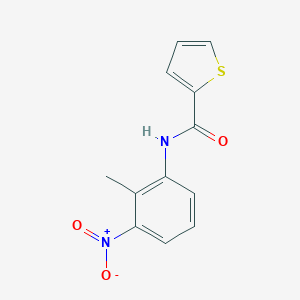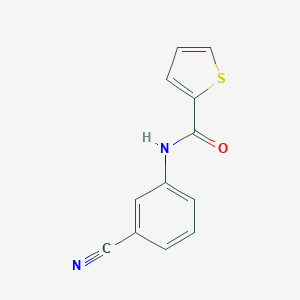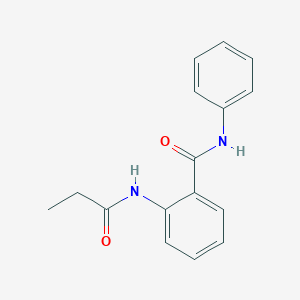![molecular formula C20H15ClO3 B325166 [1,1'-BIPHENYL]-4-YL 2-(4-CHLOROPHENOXY)ACETATE](/img/structure/B325166.png)
[1,1'-BIPHENYL]-4-YL 2-(4-CHLOROPHENOXY)ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a 4-chlorophenoxyacetate group attached to it. The biphenyl structure is known for its stability and versatility, making it a valuable scaffold in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate typically involves the reaction of 4-chlorophenol with 4-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with chloroacetic acid in the presence of a catalyst such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized biphenyl derivatives.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学的研究の応用
Chemistry: In chemistry, [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its stable biphenyl core makes it an ideal candidate for various organic synthesis reactions.
Biology: In biological research, this compound is used as a probe to study the interactions between biphenyl derivatives and biological macromolecules. It is also used in the development of new drugs and therapeutic agents.
Medicine: In medicine, [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate is investigated for its potential pharmacological properties. It is studied for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and versatility make it a valuable component in various industrial applications.
作用機序
The mechanism of action of [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The biphenyl core allows it to interact with hydrophobic pockets in proteins and enzymes, potentially inhibiting their activity. The chlorophenoxyacetate group can also interact with specific receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
- [1,1’-Biphenyl]-4-yl (4-methoxyphenoxy)acetate
- [1,1’-Biphenyl]-4-yl (4-bromophenoxy)acetate
- [1,1’-Biphenyl]-4-yl (4-fluorophenoxy)acetate
Comparison: Compared to its analogs, [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to interact with biological targets. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H15ClO3 |
|---|---|
分子量 |
338.8 g/mol |
IUPAC名 |
(4-phenylphenyl) 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C20H15ClO3/c21-17-8-12-18(13-9-17)23-14-20(22)24-19-10-6-16(7-11-19)15-4-2-1-3-5-15/h1-13H,14H2 |
InChIキー |
KBDJNAOENZWJKS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B325083.png)
![N-[4-[[(4-bromo-5-methyl-2-oxoindol-3-yl)amino]carbamoyl]phenyl]propanamide](/img/structure/B325084.png)
![N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B325085.png)
![N-[4-[[[(E)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]propanamide](/img/structure/B325086.png)
![N-[4-({2-[1-(2-furyl)ethylidene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B325089.png)
![3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE](/img/structure/B325094.png)
